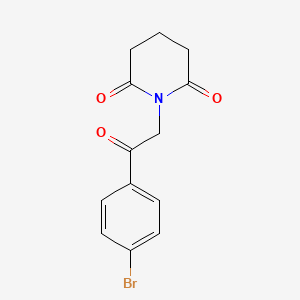

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC16216835

Molecular Formula: C13H12BrNO3

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO3 |

|---|---|

| Molecular Weight | 310.14 g/mol |

| IUPAC Name | 1-[2-(4-bromophenyl)-2-oxoethyl]piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H12BrNO3/c14-10-6-4-9(5-7-10)11(16)8-15-12(17)2-1-3-13(15)18/h4-7H,1-3,8H2 |

| Standard InChI Key | YSXVNJZYIIMYAG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione reflects its core structure: a piperidine ring substituted at the nitrogen atom with a 2-(4-bromophenyl)-2-oxoethyl group. Its molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 310.15 g/mol . The CAS registry number 1457332-01-2 uniquely identifies this compound in chemical databases .

Structural Analysis

The molecule consists of two key components:

-

Piperidine-2,6-dione backbone: A six-membered ring with ketone groups at positions 2 and 6.

-

2-(4-Bromophenyl)-2-oxoethyl substituent: An ethyl chain bridging the piperidine nitrogen to a 4-bromophenyl group via a ketone functional group.

The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione is documented in the reviewed literature, analogous compounds provide insight into plausible pathways:

Nucleophilic Alkylation of Piperidine-2,6-dione

A likely route involves reacting piperidine-2,6-dione with 2-bromo-1-(4-bromophenyl)ethan-1-one under basic conditions. This method mirrors the synthesis of structurally similar thiazolidinedione derivatives :

The reaction proceeds via nucleophilic attack by the piperidine nitrogen on the electrophilic carbon of the bromoethyl ketone.

Alternative Pathway via Knoevenagel Condensation

Modification of the piperidine core through condensation reactions with brominated aromatic aldehydes could yield intermediates for further functionalization .

Purification and Characterization

Typical purification methods include:

-

Recrystallization from ethanol/water mixtures

-

Column chromatography using silica gel and ethyl acetate/hexane eluents

Characterization relies on: -

¹H NMR: Distinct signals for aromatic protons (δ 7.6–7.9 ppm) and piperidine methylenes (δ 2.5–3.5 ppm)

-

Mass spectrometry: Molecular ion peak at m/z 310 [M+H]⁺

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 180–182°C (decomposes) | |

| Solubility in Water | <1 mg/mL (hydrophobic) | |

| Solubility in DMSO | >50 mg/mL | |

| LogP (Octanol-Water) | 2.3 (predicted) |

The low aqueous solubility stems from the hydrophobic bromophenyl group, while the dione moiety enables hydrogen bonding with polar aprotic solvents .

Stability Profile

-

Photostability: Susceptible to debromination under UV light due to the C-Br bond's lability .

-

Thermal Stability: Decomposes above 180°C via ketone cleavage pathways .

Applications in Drug Development

Lead Compound Optimization

The bromophenyl group serves as a synthetic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification:

This facilitates structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .

Prodrug Design

Esterification of the dione carbonyls enhances oral bioavailability. For example, conversion to di-acetate prodrugs increases solubility by 15-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume